2,4-Dichloro-8-methoxyquinoline
Overview
Description
2,4-Dichloro-8-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7Cl2NO. It is a derivative of quinoline, a structure known for its wide range of biological and pharmacological activities. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methoxy group at position 8 on the quinoline ring.
Mechanism of Action
Target of Action
2,4-Dichloro-8-methoxyquinoline is a derivative of 8-hydroxyquinoline . Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . Therefore, the primary targets of this compound are likely these metal ions within biological systems.
Mode of Action
This chelation can disrupt normal cellular processes, leading to the observed antimicrobial, anticancer, and antifungal effects .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be BBB permeant . Its Log Kp (skin permeation) is predicted to be -5.03 cm/s .
Result of Action
Given its antimicrobial, anticancer, and antifungal activities, it is likely that its primary effect is cell death, brought about by the disruption of normal cellular processes due to the chelation of essential metal ions .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-8-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These enzymes are crucial for the metabolism of many xenobiotics and endogenous compounds. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and accumulation of substrates, which may have therapeutic or toxicological implications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby modulating their activity. The compound’s ability to inhibit cytochrome P450 enzymes is a key aspect of its molecular mechanism . This inhibition occurs through direct binding to the enzyme’s active site, preventing the metabolism of substrates. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation may lead to the formation of metabolites with different biological activities, which can impact the overall effects of the compound in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating enzyme activity and gene expression. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can affect the compound’s bioavailability and biological activity. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the nucleus, where it can modulate gene expression. These localization patterns influence the compound’s overall biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-methoxyquinoline typically involves the chlorination of 8-methoxyquinoline. One common method includes the reaction of 8-methoxyquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-8-methoxyquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 2,4-diamino-8-methoxyquinoline or 2,4-dithiomethoxy-8-methoxyquinoline.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Scientific Research Applications
2,4-Dichloro-8-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2,4-Dichloro-8-methoxyquinoline can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
2,4-Dichloroquinoline: Lacks the methoxy group at position 8, which may affect its biological activity and chemical reactivity.
8-Methoxyquinoline: Lacks the chlorine atoms at positions 2 and 4, which may influence its pharmacological properties.
The presence of both chlorine atoms and the methoxy group in this compound makes it unique, as these substituents can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-8-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-6-7(11)5-9(12)13-10(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPQBGCONUUZNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651211 | |
Record name | 2,4-Dichloro-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32608-29-0 | |
Record name | 2,4-Dichloro-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-8-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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